(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride
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Overview
Description
(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride is a heterocyclic compound with the molecular formula C7H13ClFN3 and a molecular weight of 193.65 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoro-3-methylpyrazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- 1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride
Uniqueness
(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13ClFN3 |
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Molecular Weight |
193.65 g/mol |
IUPAC Name |
(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12FN3.ClH/c1-3-11-7(8)6(4-9)5(2)10-11;/h3-4,9H2,1-2H3;1H |
InChI Key |
ALCNADBLHXRARD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN)F.Cl |
Origin of Product |
United States |
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